molecular formula C17H30BrNSn B1292697 2-Bromo-6-(tributylstannyl)pyridine CAS No. 189083-81-6

2-Bromo-6-(tributylstannyl)pyridine

Cat. No.: B1292697
CAS No.: 189083-81-6
M. Wt: 447 g/mol
InChI Key: ZRPIKMNUVOBWBE-UHFFFAOYSA-N
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Description

2-Bromo-6-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol . It is a liquid at room temperature with a boiling point of 144-160°C and a density of 1.294 g/mL at 25°C . This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not widely documented, the Stille coupling reaction remains a standard approach due to its efficiency and high yield.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPIKMNUVOBWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BrNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647317
Record name 2-Bromo-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189083-81-6
Record name 2-Bromo-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-(tributylstannyl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of 2.6-dibromopyridine (5.0 g, 21.1 mmol) in dry THF (50 ml) at 0° C. was added iso-propyl magnesium chloride (11.6 ml, 23.21 mmol) dropwise for 20 min. The reaction was stirred at RT for 2 h, then cooled to 0° C. Tri-butyl tin chloride (7.55 g, 23.21 mmol) was added dropwise in 15 min. The mixture was stirred at RT for 12 h. The reaction was quenched with 10% NH4Cl solution and was extracted with EtOAc. The combined organic layers were washed with brine, dried, and concentrated. The residue was purified with silica gel chromatography to give 2-bromo-6-(tributylstannyl)pyridine (3.7 g, 40.3%). MS (ESI, pos. ion) m/z: 448 (M+1); 1H-NMR (CDCl3, 300 MHz) δ 7.3-7.5 (3H, m), 1.5-1.7 (6H, m), 1.3-1.4 (6H, m), 1.1-1.25 (6H, q), 0.7-0.9 (9H, q).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Tri-butyl tin chloride
Quantity
7.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-(tributylstannyl)pyridine
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Reactant of Route 3
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2-Bromo-6-(tributylstannyl)pyridine

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